5H-Cyclopenta[c]pyridine-5,7(6H)-dione
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Overview
Description
5H-Cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a moderate stream of hydrogen sulfide bubbled through a solution of malononitrile and triethylamine in ethanol at room temperature until crystallization begins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopenta[c]pyridine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Substitution: Substitution reactions can be carried out using alkylating agents like benzyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
5H-Cyclopenta[c]pyridine-5,7(6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar fused ring system but lacks the dione functionality.
Cyclopenta[b]pyridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
5H-Cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its dione functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
CAS No. |
5807-19-2 |
---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
cyclopenta[c]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2 |
InChI Key |
AMMWQZVPVKYJND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=NC=C2 |
Origin of Product |
United States |
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